2-Amino-4-chlorobenzenesulfonamide is a disubstituted aromatic sulfonamide, a molecule class that serves as a foundational scaffold in medicinal chemistry. The primary utility of these scaffolds lies in their role as specific, high-affinity zinc-binding groups for metalloenzymes, most notably carbonic anhydrases (CAs) [1]. The specific arrangement of the ortho-amino and para-chloro groups on the benzenesulfonamide core is a critical design feature that dictates its reactivity as a chemical intermediate and its interaction with biological targets, distinguishing it from other isomers and related precursors.
In the development of targeted therapeutic agents, particularly enzyme inhibitors, the precise positioning of functional groups is non-negotiable. Substituting 2-Amino-4-chlorobenzenesulfonamide with a positional isomer, such as 2-amino-5-chlorobenzenesulfonamide or 4-amino-2-chlorobenzenesulfonamide, would fundamentally alter the molecule's steric profile and electronic distribution. This change directly impacts its ability to fit within the constrained active site of a target enzyme and form key hydrogen bonds and van der Waals interactions necessary for high-affinity binding [1]. Such substitutions are not viable shortcuts, as they lead to derivatives with unpredictably different biological activities and selectivities, rendering structure-activity relationship (SAR) data invalid and compromising the goal of the synthesis project.
The position of the amino group relative to the sulfonamide is a primary determinant of inhibitory potency against key enzyme isoforms like human Carbonic Anhydrase II (hCA II). Direct comparison of aminobenzenesulfonamide isomers shows that the ortho-amino configuration (2-amino) results in significantly higher potency than the meta-amino (3-amino) configuration. The 2-aminobenzenesulfonamide isomer is over 56 times more potent than the 3-amino isomer against hCA II, demonstrating that minor positional changes lead to major differences in biological activity [1].
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA II |
| Target Compound Data | 156 nM (for the ortho-amino parent, 2-aminobenzenesulfonamide) |
| Comparator Or Baseline | 3-Aminobenzenesulfonamide (meta-isomer): 8750 nM |
| Quantified Difference | 56.1x higher potency for the ortho-amino vs. meta-amino isomer |
| Conditions | In vitro enzyme inhibition assay against human Carbonic Anhydrase II. |
This justifies procuring the ortho-amino scaffold, as isomeric impurities or substitutions would yield a final compound with drastically lower target potency.
The addition of a chlorine atom at the para-position (C4) of the benzenesulfonamide ring significantly enhances inhibitory activity against tumor-associated isoforms like human Carbonic Anhydrase IX (hCA IX), a key target in hypoxia-driven cancers. Compared to the unsubstituted parent compound, 4-chlorobenzenesulfonamide demonstrates a more than 15-fold increase in potency against hCA IX [1]. This highlights the role of the para-chloro group in achieving higher affinity and potentially greater isoform selectivity.
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA IX |
| Target Compound Data | 15.8 nM (for 4-chlorobenzenesulfonamide) |
| Comparator Or Baseline | Benzenesulfonamide (unsubstituted): 250 nM |
| Quantified Difference | 15.8x higher potency with para-chloro substitution |
| Conditions | In vitro enzyme inhibition assay against human Carbonic Anhydrase IX. |
For projects targeting specific CA isoforms like CA IX, the presence and position of the chloro-substituent is a critical requirement for achieving the desired biological effect.
Reproducibility in chemical synthesis, especially in scaled-up or automated processes, depends on well-characterized starting materials. 2-Amino-4-chlorobenzenesulfonamide has a distinct and narrow melting point range of 139-141 °C . This differs from its close isomers, such as 2-amino-5-chlorobenzenesulfonamide (145-148 °C) and the unsubstituted parent 2-aminobenzenesulfonamide (152-154 °C) . Using this specific compound ensures consistent solubility and reaction kinetics under defined thermal conditions.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 139-141 °C |
| Comparator Or Baseline | 2-Amino-5-chlorobenzenesulfonamide: 145-148 °C; 2-Aminobenzenesulfonamide: 152-154 °C |
| Quantified Difference | Distinct melting range compared to common isomers and parent compound. |
| Conditions | Standard determination of melting point. |
Procuring this exact CAS number ensures predictable physical behavior, which is critical for process control, reproducibility, and avoiding batch-to-batch variability in manufacturing workflows.
This compound is the right choice for medicinal chemistry programs aiming to develop inhibitors with tailored selectivity against specific CA isoforms. The evidence shows that the ortho-amino and para-chloro substituents provide a distinct starting point for potency and selectivity against key targets like CA II and CA IX, upon which further chemical modifications can be built to optimize the desired inhibitory profile [REFS-1, REFS-2].
When a research program requires a chemically and biologically defined building block to systematically explore SAR, this compound is a justified choice. Its specific substitution pattern provides a reliable baseline, ensuring that observed changes in biological activity are due to subsequent modifications (e.g., derivatization of the amino group) rather than ambiguity in the starting scaffold's isomeric identity [1].
Given the importance of CA inhibitors in treating glaucoma (targeting CA II) and certain cancers (targeting CA IX/XII), this compound serves as a valuable precursor for the synthesis of more complex derivatives aimed at these therapeutic areas. Its demonstrated influence on potency against these specific isoforms makes it a rational starting point for creating novel drug candidates [2].
Irritant